molecular formula C12H16O3 B15259384 (2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

(2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Cat. No.: B15259384
M. Wt: 208.25 g/mol
InChI Key: TVUOAINTCBXKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound belonging to the class of benzodioxanes. This compound is characterized by a benzodioxane ring structure with a propyl group and a hydroxymethyl group attached to it. Benzodioxanes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the reaction of 1,4-benzodioxane with propyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Propyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the presence of both a propyl group and a hydroxymethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(3-propyl-2H-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C12H16O3/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6,13H,2,7-9H2,1H3

InChI Key

TVUOAINTCBXKDI-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC2=CC=CC=C2O1)CO

Origin of Product

United States

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